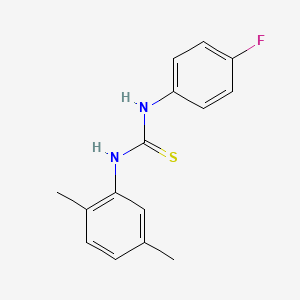

N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2S/c1-10-3-4-11(2)14(9-10)18-15(19)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUAQZIIUQLBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea

Established Synthetic Routes for Aromatic N,N'-Disubstituted Thioureas

The preparation of aromatic N,N'-disubstituted thioureas is well-documented, with several reliable methods available to synthetic chemists. These methods offer flexibility in terms of starting materials and reaction conditions.

Isothiocyanate-Mediated Coupling Reactions

The most prevalent and straightforward method for the synthesis of unsymmetrical N,N'-disubstituted thioureas involves the coupling reaction between an isothiocyanate and a primary or secondary amine. researchgate.net In the case of N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, this can be achieved by reacting 2,5-dimethylaniline (B45416) with 4-fluorophenyl isothiocyanate, or conversely, by reacting 4-fluoroaniline (B128567) with 2,5-dimethylphenyl isothiocyanate.

The general reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea (B124793) linkage. nih.gov This reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or acetone, and can often be performed at room temperature or with gentle heating. nih.govpreprints.org The choice of solvent is crucial and can influence the reaction rate and the ease of product isolation.

A plausible synthetic route is depicted below:

Route A:

2,5-Dimethylaniline + 4-Fluorophenyl isothiocyanate → this compound

Route B:

4-Fluoroaniline + 2,5-Dimethylphenyl isothiocyanate → this compound

The selection between Route A and Route B would typically depend on the commercial availability and cost of the respective isothiocyanate and aniline (B41778) starting materials.

Optimization of Reaction Conditions and Yield for Analogous Compounds

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired thiourea derivative. Key parameters that are often varied include the solvent, temperature, reaction time, and the use of catalysts. For the synthesis of analogous N,N'-diarylthioureas, various solvents such as ethanol, acetone, and tetrahydrofuran (B95107) have been successfully employed. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. The reaction time for the synthesis of N,N'-disubstituted thiourea analogues has been reported to be drastically reduced from 8–12 hours using conventional heating to just a few minutes under microwave irradiation.

The choice of solvent can also impact the ease of purification. In many cases, the thiourea product is sparingly soluble in the reaction solvent upon cooling, allowing for simple isolation by filtration. If the product remains in solution, purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol, acetone/hexane, or dichloromethane/hexane. acs.orgwiley-vch.de

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Solvent | Ethanol, Acetone, THF | Affects solubility of reactants and product, influencing reaction rate and ease of isolation. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to side product formation. |

| Reaction Time | Minutes (Microwave) to Hours (Conventional) | Shorter reaction times are generally preferred to minimize degradation and improve efficiency. |

| Catalyst | Generally not required | The reaction is often spontaneous, but bases like triethylamine (B128534) can be used if an amine salt is a starting material. |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies would involve the systematic modification of its structure to identify key pharmacophoric features and optimize its biological profile.

The design of analogs would typically focus on three main regions of the molecule:

The 2,5-dimethylphenyl ring: Modifications could include altering the position and nature of the methyl groups (e.g., moving them to other positions, or replacing them with other alkyl groups or electron-donating/withdrawing groups).

The 4-fluorophenyl ring: The fluorine atom can be moved to the ortho or meta positions, or replaced with other halogens (Cl, Br, I) or other substituents with varying electronic properties (e.g., methoxy, nitro, cyano).

The thiourea linker: While less common for SAR of this class, modifications to the thiourea itself are possible, though this often leads to a change in the fundamental chemical class of the compound.

The synthesis of these analogs would follow the same isothiocyanate-mediated coupling reactions described in section 2.1.1, by selecting the appropriately substituted anilines and phenyl isothiocyanates.

Below is a hypothetical data table illustrating the kind of data that would be generated in an SAR study of this compound analogs, with the goal of improving a hypothetical biological activity.

| Compound | R1 (on N-phenyl ring) | R2 (on N'-phenyl ring) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| Parent | 2,5-di-CH3 | 4-F | 5.2 |

| Analog 1 | 2,5-di-CH3 | 4-Cl | 3.8 |

| Analog 2 | 2,5-di-CH3 | 4-OCH3 | 8.1 |

| Analog 3 | 2,4-di-CH3 | 4-F | 6.5 |

| Analog 4 | 2,5-di-Cl | 4-F | 2.1 |

From this hypothetical data, one might conclude that electron-withdrawing groups on the N'-phenyl ring and on the N-phenyl ring enhance the biological activity. Such insights would guide the design of further generations of analogs.

Advanced Purity Assessment Methodologies for Synthesized Thiourea Derivatives in Research Environments

Ensuring the purity of synthesized compounds is paramount in chemical research, as impurities can significantly affect the interpretation of biological and physicochemical data. A combination of chromatographic and spectroscopic techniques is typically employed for the purity assessment of thiourea derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for determining the purity of organic compounds, including thiourea derivatives. mdpi.com A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape. sielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the final product from any starting materials, reagents, and potential side products. amazonaws.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of thiourea derivatives. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons on both phenyl rings, the N-H protons of the thiourea group (which often appear as broad singlets), and the methyl protons. researchgate.net The absence of signals corresponding to impurities is a strong indicator of purity. The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S) typically in the range of 180-185 ppm, in addition to the signals for the aromatic and methyl carbons. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. For N,N'-disubstituted thioureas, characteristic stretching vibrations for the N-H bonds are observed in the region of 3100-3400 cm⁻¹, and a strong C=S stretching band is typically found around 1100-1300 cm⁻¹.

Melting Point Analysis: A sharp and well-defined melting point range is a good indicator of the purity of a crystalline solid. Impurities will typically broaden the melting point range and depress the melting point.

| Method | Information Provided | Typical Conditions/Observations |

|---|---|---|

| HPLC | Quantitative purity assessment, detection of non-volatile impurities. | C18 column, water/acetonitrile mobile phase, UV detection. Purity >95% is often required for biological testing. |

| ¹H NMR | Structural confirmation, detection of proton-containing impurities. | Signals for aromatic, N-H, and methyl protons should be observed at the correct chemical shifts and with the expected integrations. |

| ¹³C NMR | Structural confirmation, especially for the thiocarbonyl group. | Characteristic C=S signal around 180-185 ppm. |

| IR Spectroscopy | Confirmation of functional groups. | N-H stretches (3100-3400 cm⁻¹) and C=S stretch (1100-1300 cm⁻¹). |

| Melting Point | Qualitative assessment of purity. | A sharp melting point range indicates high purity. |

Advanced Structural Elucidation and Conformational Analysis of N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea

X-ray Crystallographic Investigations of Thiourea (B124793) Derivatives

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In thiourea derivatives, supramolecular self-assembly is predominantly directed by hydrogen bonds and van der Waals forces. hacettepe.edu.trmersin.edu.tr These interactions guide the molecules to form well-defined, repeating patterns.

Hydrogen bonds are the most critical non-covalent interactions in determining the conformation and crystal packing of thiourea derivatives.

Intramolecular Hydrogen Bonds: In N-acylthioureas, intramolecular N–H···O hydrogen bonds are common, creating a six-membered pseudo-ring that stabilizes the molecular conformation. nih.govmdpi.com For N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, which lacks an acyl group, significant intramolecular hydrogen bonds are less likely, allowing for greater conformational flexibility around the C-N bonds.

Intermolecular Hydrogen Bonds: The primary intermolecular interaction in the crystal structures of thioureas is the N–H···S hydrogen bond. nih.gov As mentioned, this frequently leads to the formation of R²₂(8) graph set motifs, resulting in dimers. In addition to the strong N–H···S interaction, the presence of a fluorine atom on one of the phenyl rings introduces the possibility of N–H···F hydrogen bonds. In the crystal structure of 1-(4-fluorophenyl)thiourea, N–H···S and N–H···F intermolecular hydrogen bonds link molecules into infinite two-dimensional sheets. nih.gov These weaker hydrogen bonds are vital for building higher-order supramolecular architectures from the primary dimer units.

| Interaction Type | Typical Donor | Typical Acceptor | Resulting Structure | Reference |

| Intermolecular | N-H | S=C | Centrosymmetric Dimers | nih.gov |

| Intermolecular | N-H | F-C | Extended Sheets | nih.gov |

| Intramolecular | N-H | O=C (in acylthioureas) | Six-membered Ring | nih.govmdpi.com |

Spectroscopic Methodologies for Comprehensive Structural Characterization

Spectroscopic methods are essential for elucidating the structure of molecules in various states. For this compound, NMR, vibrational, and UV-Vis spectroscopy collectively provide a complete picture of its molecular framework, functional groups, and electronic properties.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The two N-H protons would typically appear as broad singlets in the downfield region, generally between δ 9.0 and δ 11.0 ppm. mersin.edu.trmdpi.com The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. unito.it The aromatic protons on the dimethylphenyl and fluorophenyl rings would resonate in the aromatic region (approximately δ 7.0–8.0 ppm), with splitting patterns determined by their coupling with neighboring protons and, in the case of the fluorophenyl ring, with the ¹⁹F nucleus. The two methyl groups on the dimethylphenyl ring would appear as sharp singlets in the upfield region, typically around δ 2.3 ppm. rsc.org

¹³C NMR Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically resonates in the range of δ 170–180 ppm. researchgate.net The aromatic carbons would produce a series of signals between δ 115 and δ 145 ppm. The carbon atoms bonded to the fluorine atom will show coupling (¹JCF, ²JCF, etc.), which is a useful diagnostic tool. The carbons of the two methyl groups are expected to appear at approximately δ 21 ppm. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| ¹H | N-H (Thiourea) | 9.0 - 11.0 (broad) | mersin.edu.trmdpi.com |

| ¹H | Ar-H | 7.0 - 8.0 | mersin.edu.tr |

| ¹H | -CH₃ | ~2.3 | rsc.org |

| ¹³C | C=S (Thiocarbonyl) | 170 - 180 | researchgate.net |

| ¹³C | Ar-C | 115 - 145 | rsc.org |

| ¹³C | -CH₃ | ~21 | rsc.org |

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations are expected in the region of 3100–3400 cm⁻¹. mersin.edu.trmdpi.com The presence of intermolecular hydrogen bonding typically causes this band to be broad. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characterized by C=C stretching vibrations of the aromatic rings. The thioamide group gives rise to several bands; the C-N stretching vibration is often observed around 1150 cm⁻¹, while the C=S stretching vibration can be found in the 700–850 cm⁻¹ range or coupled with C-N stretching near 1240 cm⁻¹. mersin.edu.trmdpi.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3100 - 3400 | mersin.edu.trmdpi.com |

| Ar C-H | Stretching | > 3000 | mersin.edu.tr |

| C=C | Aromatic Stretching | 1500 - 1600 | mdpi.com |

| C-N | Stretching | ~1150 | mdpi.com |

| C=S | Stretching | 700-850 or ~1240 | mersin.edu.trmdpi.com |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N,N'-diarylthioureas typically exhibit two main absorption bands in the UV region. The high-energy band, usually observed below 300 nm, is attributed to π→π* transitions within the aromatic rings. rjwave.org A lower-energy band, often appearing above 300 nm, is generally assigned to the n→π* transition of the thiocarbonyl (C=S) group. rjwave.org The exact position and intensity of these bands can be influenced by the substituents on the phenyl rings and the solvent used for the measurement.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the precise molecular weight of this compound and for elucidating its structure through controlled fragmentation. The high-resolution mass spectrum of the compound confirms its elemental composition and molecular weight. The molecular formula for this compound is C15H15FN2S, corresponding to a molecular weight of approximately 274.36 g/mol .

Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a characteristic pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of N,N'-diarylthioureas typically proceeds through several key pathways, primarily involving the cleavage of the C-N bonds of the thiourea core.

For this compound, the primary fragmentation steps are hypothesized to involve the formation of isothiocyanate and aniline-derived radical cations. The charge can be retained on either fragment, leading to several prominent peaks in the mass spectrum.

Key Fragmentation Pathways:

Cleavage to form Isothiocyanate Ions: The molecule can fragment to produce 4-fluorophenyl isothiocyanate or 2,5-dimethylphenyl isothiocyanate ions.

Cleavage to form Anilino-type Ions: Fragmentation can also lead to the formation of ions corresponding to 4-fluoroaniline (B128567) and 2,5-dimethylaniline (B45416).

Further Fragmentation of Aryl Ions: The initial aryl-containing fragments can undergo further fragmentation, such as the loss of a methyl radical from the dimethylphenyl group.

A proposed fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragment Name | m/z (amu) |

|---|---|---|

| [C15H15FN2S]•+ | Molecular Ion | 274 |

| [C7H4FNS]•+ | 4-Fluorophenyl isothiocyanate radical cation | 153 |

| [C8H9NS]•+ | 2,5-Dimethylphenyl isothiocyanate radical cation | 163 |

| [C6H6FN]•+ | 4-Fluoroaniline radical cation | 111 |

| [C8H11N]•+ | 2,5-Dimethylaniline radical cation | 121 |

| [C6H5F]•+ | Fluorobenzene radical cation | 96 |

| [C8H10]•+ | p-Xylene radical cation | 106 |

This detailed fragmentation analysis not only confirms the identity of the compound but also provides valuable information about the relative stability of its constituent chemical bonds.

Conformational Preferences and Rotational Isomerism in this compound

The conformational landscape of this compound is primarily defined by the rotation around the two C–N bonds of the central thiourea group. This rotation gives rise to different rotational isomers, or conformers, with distinct spatial arrangements of the 2,5-dimethylphenyl and 4-fluorophenyl substituents.

The planarity of the thiourea unit is a key structural feature, influenced by the partial double bond character of the C-N bonds. The substituents on the nitrogen atoms can adopt either a syn (cis) or anti (trans) orientation relative to the thiocarbonyl (C=S) group. For an N,N'-disubstituted thiourea, this leads to three potential low-energy conformations: trans-trans, cis-trans, and cis-cis.

Studies on analogous N,N'-diaryl ureas and thioureas have shown that the trans-trans conformation is often the most stable due to minimized steric hindrance between the bulky aryl substituents. However, intramolecular hydrogen bonding, particularly between an N-H proton and a substituent on the aromatic ring, can stabilize other conformations like the cis-trans.

In this compound, the orientation of the phenyl rings relative to the thiourea plane is described by dihedral angles. Steric clashes between the ortho-methyl group on the 2,5-dimethylphenyl ring and the thiocarbonyl sulfur atom can lead to a significant twist of this ring out of the thiourea plane. The 4-fluorophenyl ring, lacking an ortho substituent, is expected to be more coplanar.

The interconversion between these conformers occurs through rotation around the C-N bonds. The energy required to overcome this rotational barrier can be determined experimentally using techniques like dynamic NMR spectroscopy or computationally through methods such as Density Functional Theory (DFT). The rotational barriers in N,N'-diaryl ureas are influenced by both steric and electronic factors. The presence of bulky ortho substituents generally increases the energy barrier to rotation.

Table 2: Predicted Conformational Properties of this compound

| Conformational Parameter | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Dominant Conformer | Likely trans-trans or a twisted cis-trans | Steric hindrance from methyl groups; potential for N-H···F intramolecular hydrogen bonding. |

| Rotational Isomers | trans-trans, cis-trans | Rotation around the C(S)-N(H-aryl) bonds. |

| Dihedral Angle (2,5-dimethylphenyl) | Significantly twisted from the thiourea plane | Steric repulsion between the ortho-methyl group and the sulfur atom. |

| Dihedral Angle (4-fluorophenyl) | Relatively planar with the thiourea group | Lack of significant ortho-substituent steric hindrance. |

| Rotational Energy Barrier | Moderate | Balance between steric hindrance and electronic effects of the substituents. |

The conformational flexibility and the existence of multiple rotational isomers can have a significant impact on the molecule's ability to interact with other molecules, influencing its physical properties and biological activity.

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules. For N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine its optimized molecular structure.

These studies reveal key structural parameters like bond lengths and angles. For instance, the thiourea (B124793) moiety is typically planar, a feature that is often stabilized by intramolecular hydrogen bonds. The electronic properties derived from DFT, such as the dipole moment and molecular electrostatic potential (MEP), offer a map of the electron density distribution. The MEP, in particular, helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths (Thiourea) | ~1.35 - 1.40 Å |

| N-H Bond Lengths | ~1.01 Å |

| Dihedral Angle (Phenyl Rings) | Variable, depending on conformation |

Note: The data in this table is illustrative and represents typical values for similar thiourea derivatives based on DFT calculations.

Molecular Docking Simulations for Putative Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are instrumental in identifying potential biological targets and elucidating the nature of its interactions at the molecular level.

These simulations can predict the binding affinity, often expressed as a docking score or binding energy, of the compound to the active site of a protein. farmaciajournal.com For thiourea derivatives, common targets include enzymes like urease or various kinases. The interactions are typically characterized by hydrogen bonds involving the N-H and C=S groups of the thiourea core, as well as hydrophobic interactions from the aromatic rings. For example, a docking study might reveal that the sulfur atom of the thiourea group acts as a hydrogen bond acceptor, while the N-H groups act as donors. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Value |

| Binding Energy | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acids with polar and aromatic side chains |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions, π-π stacking |

Note: The data in this table is illustrative and represents typical values for similar thiourea derivatives from molecular docking studies.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, these calculations can predict vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated vibrational spectra can help in assigning the various vibrational modes of the molecule, such as the characteristic C=S stretching and N-H bending frequencies of the thiourea group. Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the structural elucidation of the compound. researchgate.net

Table 3: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| C=S Stretch (FT-IR) | ~750 cm⁻¹ | ~755 cm⁻¹ |

| N-H Stretch (FT-IR) | ~3200 cm⁻¹ | ~3210 cm⁻¹ |

| ¹H NMR (N-H protons) | ~9.0 - 10.0 ppm | ~9.2 - 10.5 ppm |

| ¹³C NMR (C=S carbon) | ~180 ppm | ~182 ppm |

Note: The data in this table is illustrative and represents typical values for similar thiourea derivatives based on quantum chemical calculations.

Conformational Energy Landscape Analysis using Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound using computational methods can identify the most stable conformers and the energy barriers between them. github.io This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step.

Such an analysis can reveal the preferred spatial arrangement of the dimethylphenyl and fluorophenyl rings relative to the thiourea core. The results can indicate whether the molecule is likely to exist in a single, rigid conformation or as a mixture of several conformers in equilibrium. This information is crucial for understanding its interaction with specific binding sites on biological macromolecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher reactivity. For this compound, FMO analysis can provide insights into its chemical stability and reactivity. The distribution of the HOMO and LUMO across the molecule can also indicate the most likely sites for nucleophilic and electrophilic attack. indexcopernicus.com

Table 4: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

| HOMO | ~ -6.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: The data in this table is illustrative and represents typical values for similar thiourea derivatives based on FMO analysis.

Exploration of Biological Activities and Underlying Molecular Mechanisms of N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea in in Vitro and Cellular Models

Antimicrobial Investigations: Antibacterial and Antifungal Efficacy

Thiourea (B124793) derivatives have demonstrated notable antimicrobial properties. nih.gov The inclusion of a 2,5-dimethylphenyl group, a common feature in many antimicrobial compounds, suggests potential activity against a range of microorganisms, including bacteria and fungi. nih.gov Phenylisothiocyanate thiourea derivatives, a related class, have shown selective potency against staphylococcal strains, Bacillus subtilis, Pseudomonas aeruginosa, and Candida species. researchgate.net

Research into various thiourea derivatives has revealed their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain fluorinated thioureas carrying sulfonamide moieties have shown broad-spectrum antimicrobial activity. nih.gov One such compound was particularly active against B. subtilis, S. pneumoniae, P. aeruginosa, E. coli, and the fungus A. fumigatus. nih.gov Other studies have highlighted the potent activity of thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential to combat antibiotic-resistant infections. nih.gov

In the realm of antifungal activity, thiourea derivatives have been investigated against pathogenic fungi like Candida auris, a species known for its resistance to common antifungal drugs. mdpi.com Some derivatives have shown a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com The structural modifications, such as the position of methyl groups on the aromatic ring, significantly influence the antifungal and antioxidant actions. mdpi.com

Table 1: Representative Antimicrobial Activity of Thiourea Derivatives

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| Fluorinated Thiourea | B. subtilis, S. pneumoniae, P. aeruginosa, E. coli, A. fumigatus | High activity (MIC values 1.95 to 15.63 µg/mL) nih.gov |

| Thiourea Derivative (TD4) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent activity (MIC 2–16 µg/mL) nih.gov |

| Thiophene-based Thiourea | Candida auris | Inhibition of biofilm growth and adherence mdpi.com |

| N-2,5-dimethylphenylthioureido acid derivatives | S. aureus, E. faecium, Candida strains | Favorable activity against drug-resistant strains nih.gov |

Antineoplastic Potential in Established Cancer Cell Lines

The anticancer properties of thiourea derivatives are a significant area of research. nih.gov These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often with greater potency than some existing chemotherapeutic agents. nih.gov

In Vitro Cytotoxicity Assessments on Cancer Cell Proliferation

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives on cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov In some cases, these compounds showed better growth inhibitory profiles than the reference drug cisplatin. nih.gov

Specifically, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Another study on N,N′-diarylthiourea derivatives found one compound to be particularly effective in suppressing the growth of MCF-7 breast cancer cells, with an IC50 value of 338.33 µM. mdpi.com Furthermore, novel fluorinated thiourea derivatives have shown potent activity against hepatic cancer (HepG2) cell lines, with one compound exhibiting an IC50 value of 4.8 μg/mL, which was more active than the standard drug 5-fluorouracil. nih.govmendeley.com

Table 2: Cytotoxicity of Representative Thiourea Derivatives on Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value |

|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 µM nih.gov |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 µM nih.gov |

| Fluorinated pyridine (B92270) thiourea | HepG2 (Hepatic Cancer) | 4.8 μg/mL nih.govmendeley.com |

| N,N′-diarylthiourea | MCF-7 (Breast Cancer) | 338.33 ± 1.52 µM mdpi.com |

| Benzodioxole thiourea derivative | HCT116 (Colon Cancer) | 1.11 µM nih.gov |

| Benzodioxole thiourea derivative | HepG2 (Hepatic Cancer) | 1.74 µM nih.gov |

Cellular Pathway Perturbation Studies (e.g., Cell Cycle Arrest)

The anticancer activity of many compounds is achieved through the disruption of the cell cycle. nih.gov Some anticancer drugs work by inducing cell cycle arrest, thereby preventing cancer cell proliferation. mdpi.com For example, certain inhibitors can cause G1 arrest by downregulating proteins like cyclin E and cyclin-dependent kinase 2 (CDK2). mdpi.com In the context of thiourea derivatives, studies on related compounds have shown the ability to induce cell cycle arrest. For instance, one N,N′-diarylthiourea derivative was observed to cause cell cycle arrest in the S phase in MCF-7 cells. mdpi.com This suggests that a potential mechanism for the antineoplastic activity of N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea could involve interference with cell cycle progression.

Apoptosis Induction and Mechanistic Investigations

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Thiourea derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.gov Studies on 3-(trifluoromethyl)phenylthiourea derivatives revealed strong pro-apoptotic activity, with one compound inducing late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Mechanistic studies have shown that some thiourea compounds can induce apoptosis through the intrinsic pathway, often involving the upregulation of caspase-3. mdpi.com The appearance of condensed chromatin and fragmented nuclei are morphological hallmarks of apoptosis that have been observed in cancer cells treated with thiourea derivatives. nih.gov

Modulation of Key Enzymes Associated with Cancer Progression (e.g., Kinase Inhibition)

Kinase inhibitors are a critical class of anticancer drugs. nih.gov Thiourea derivatives have been investigated for their ability to inhibit kinases involved in cancer progression. For example, molecular docking studies have suggested that some fluorinated thiourea derivatives can interact with the active site of mitogen-activated protein kinase-2 (MK-2). nih.govmendeley.com Other research has focused on the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been found to selectively target members of the class III receptor tyrosine kinase family. nih.gov This indicates that kinase inhibition is a plausible mechanism for the anticancer effects observed with this compound.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing blood glucose levels. nih.gov α-Amylase breaks down starch into smaller sugars, which are then further processed by α-glucosidase into glucose for absorption. nih.gov Thiourea derivatives have been evaluated for their potential to inhibit these enzymes.

Studies have shown that certain synthesized thiourea derivatives exhibit potent inhibitory activity against α-amylase, with some compounds showing IC50 values of 122 and 115 µg/mL. researchgate.net Similarly, these compounds have been tested for their α-glucosidase inhibitory potential. researchgate.net The inhibition of these enzymes can help in lowering postprandial glucose levels. mdpi.com Research on various natural and synthetic compounds has identified inhibitors of both α-amylase and α-glucosidase, highlighting the therapeutic potential of targeting these enzymes. nih.gov

Table 3: Representative Enzyme Inhibition by Thiourea and Related Derivatives

| Enzyme | Compound Type | IC50 Value |

|---|---|---|

| α-Amylase | Thiourea Derivative 1 | 122 µg/mL researchgate.net |

| α-Amylase | Thiourea Derivative 2 | 115 µg/mL researchgate.net |

| α-Glucosidase | 3-Oxolupenal (Triterpenoid) | 62.2 µg/mL nih.gov |

| α-Glucosidase | Katononic Acid (Triterpenoid) | 88.6 µg/mL nih.gov |

| α-Glucosidase | 1,2,4-Triazole Derivative 1 | 0.27 ± 0.01 µg/mL nih.gov |

| α-Glucosidase | 1,2,4-Triazole Derivative 2 | 0.31 ± 0.01 µg/mL nih.gov |

Investigation of Anti-inflammatory Modulatory Effects in In Vitro Cellular Assays

No research data is available to describe the in vitro anti-inflammatory effects of this compound.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

There is no available information to elucidate the molecular and cellular mechanisms of action for this compound.

Coordination Chemistry and Metal Complexation Studies of N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea

Synthesis and Characterization of Metal Complexes Involving the Thiourea (B124793) Ligand

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands is typically achieved through the direct reaction of the thiourea derivative with a corresponding metal salt in a suitable solvent. materialsciencejournal.org For N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, complexes can be prepared by reacting the ligand with various divalent metal salts, such as cobalt(II) chloride, nickel(II) bromide, palladium(II) chloride, and zinc(II) iodide, often in a 2:1 ligand-to-metal molar ratio. nih.gov The reaction is generally carried out by stirring the components at room temperature in a solvent like methanol, ethanol (B145695), or acetonitrile (B52724), which often leads to the precipitation of the complex. nih.govmaterialsciencejournal.org

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

Elemental Analysis: Confirms the empirical formula of the complex and the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy: Provides crucial information about the ligand's coordination mode. Upon complexation through the sulfur atom, a shift in the thioamide C=S stretching vibration is typically observed. Changes in the N-H stretching frequencies can also indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II)). Coordination to a metal center typically causes shifts in the signals of protons and carbons near the donor atoms, particularly the N-H protons. nih.govnih.gov

Table 1: Representative Spectroscopic Data for Thiourea Ligand Coordination

| Compound Type | Key IR Frequencies (cm⁻¹) | Key ¹H NMR Shifts (ppm) | Observation |

|---|---|---|---|

| Free Thiourea Ligand | ν(N-H) ~3176, ν(C=S) ~601 | δ(N-H) ~8.0-10.0 | Characteristic frequencies and chemical shifts for the uncoordinated ligand. |

| Metal Complex (e.g., ML₂) | ν(N-H) shifts, ν(C=S) shifts to lower frequency | δ(N-H) shifts downfield | Shifts indicate coordination of the sulfur atom to the metal, altering electron density. |

Ligand-Metal Bonding Analysis and Coordination Geometry of Resulting Complexes

N,N'-disubstituted thioureas like this compound are versatile ligands capable of coordinating to metal ions in several ways. The most common mode is as a neutral, monodentate ligand, where coordination occurs through the soft sulfur atom of the thiocarbonyl group. nih.gov This is favored by many transition metals according to the Hard and Soft Acids and Bases (HSAB) principle.

In some instances, particularly with the presence of a base or under specific reaction conditions, the thiourea can be deprotonated to form a monoanionic ligand that coordinates in a bidentate fashion through both a nitrogen and the sulfur atom, forming a stable chelate ring. mdpi.com However, for sterically hindered ligands, monodentate sulfur coordination is more common, preventing the formation of polynuclear complexes. nih.gov

The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. For divalent transition metals complexed with two monodentate thiourea ligands and two halide anions (forming complexes of the type [ML₂X₂]), common geometries include:

Tetrahedral: Often observed for Co(II) and Zn(II) complexes. nih.gov

Square Planar: A common geometry for Pd(II) and Ni(II) complexes. nih.govnih.gov

The steric bulk from the 2,5-dimethylphenyl groups can play a significant role in favoring specific geometries and may lead to distortions from ideal tetrahedral or square planar arrangements. nih.gov Structural characterization often reveals the presence of both intramolecular and intermolecular hydrogen bonds, typically involving the N-H protons and the C=S sulfur atom or other available acceptors, which stabilize the crystal lattice. nih.gov

Influence of Metal Complexation on Electronic Structure and Reactivity

The coordination of this compound to a metal center significantly perturbs the electronic structure of the ligand. The donation of electron density from the sulfur atom to the metal ion alters the charge distribution across the entire N-C=S backbone. This electronic redistribution is directly observable through spectroscopic methods. mdpi.com

For instance, the shift of the C=S stretching frequency to a lower wavenumber in the IR spectrum upon complexation indicates a weakening of the C=S double bond character. mdpi.com This is consistent with the delocalization of electron density towards the metal-sulfur bond. Theoretical studies, such as Density Functional Theory (DFT), on related thiourea complexes have been used to calculate quantum parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com The energy gap between these orbitals is a key factor in determining the electronic properties and reactivity of the complex. Complexation generally alters these frontier orbital energies, which can influence the chemical reactivity and potential biological activity of the compound. mdpi.com

Biological Evaluation of Metal Complexes Derived from this compound (in vitro/cellular focus)

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comtjnpr.org It has been frequently observed that the biological potency of a thiourea ligand is substantially enhanced upon coordination to a metal ion. nih.govresearchgate.net

The metal complexes of this compound would be expected to be candidates for such biological evaluation. In vitro studies typically involve screening the compounds against various human cancer cell lines and pathogenic microbial strains.

Anticancer Activity: The cytotoxicity of the complexes is often assessed using assays like the MTT assay against a panel of cancer cells (e.g., HeLa, A549, MCF-7). The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. Studies on similar thiourea complexes have shown that the choice of metal ion and the nature of the ancillary ligands can strongly influence cytotoxic activity. researchgate.netnih.gov For example, gold and silver complexes of phosphine-functionalized thioureas have demonstrated significant cytotoxicity. researchgate.net

Antimicrobial Activity: The antibacterial and antifungal activities are evaluated by determining the minimum inhibitory concentration (MIC) or by using the agar (B569324) disc diffusion method against various bacterial (e.g., Escherichia coli, Staphylococcus aureus) and fungal species. mdpi.com

Table 2: Representative Anticancer Activity (IC₅₀ values in µM) for a Class of Thiourea-Metal Complexes

| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| Free Thiourea Ligand | > 50 | > 50 | > 50 |

| Pd(II) Complex | 15.2 ± 0.8 | 20.5 ± 1.1 | 28.9 ± 0.8 |

| Pt(II) Complex | 10.8 ± 0.6 | 14.3 ± 0.9 | 12.7 ± 0.4 |

| Cisplatin (Reference) | 8.5 ± 0.5 | 11.2 ± 0.7 | 9.8 ± 0.6 |

Note: Data are illustrative and based on typical results for related N,N'-disubstituted thiourea-metal complexes to show comparative efficacy. mdpi.comnih.gov

Exploration of Catalytic Applications for Thiourea-Metal Complexes in Organic Reactions

Beyond their biological applications, metal complexes stabilized by thiourea ligands have emerged as effective catalysts in organic synthesis. The sulfur donor atom can effectively stabilize transition metal centers in various oxidation states, making them suitable for catalytic cycles.

Palladium complexes of sterically bulky N,N'-disubstituted thioureas have been shown to be highly active catalysts for important carbon-carbon bond-forming reactions, such as the Heck and Suzuki cross-coupling reactions. nih.gov The steric hindrance provided by the bulky substituents on the phenyl rings, such as the dimethylphenyl groups in this compound, can help stabilize the catalytically active species and prevent the formation of inactive palladium black. The electronic properties imparted by the fluoro and dimethyl substituents can also modulate the reactivity of the metal center, potentially leading to high catalytic efficiency and turnover numbers. nih.gov The exploration of such complexes in catalysis remains an active area of research, driven by the need for stable, efficient, and recyclable catalysts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiourea Derivatives

Correlating Structural Modifications of Thiourea (B124793) Analogs with Biological Efficacy

The biological efficacy of N,N'-diarylthioureas, including N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, is highly dependent on the nature and position of substituents on the aromatic rings. These modifications can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Research has shown that the introduction of various substituents can lead to a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antioxidant, and enzyme inhibitory effects. biointerfaceresearch.comdergipark.org.trresearchgate.net For instance, the presence of a 4-fluorophenyl group, as seen in the target compound, is often associated with enhanced biological activity. Fluorine's high electronegativity can alter the acidity of the N-H protons, potentially strengthening hydrogen bonds with target receptors. Studies on fluorophenyl thiourea derivatives have demonstrated significant antioxidant properties and potent inhibitory effects on key enzymes related to diabetes, such as α-amylase and α-glycosidase. bohrium.comresearcher.life In one study, a 4-fluorophenyl thiourea derivative showed the highest inhibition against these enzymes among the tested compounds. researcher.life

The interplay between electron-withdrawing groups (like fluorine) and electron-donating groups (like methyl) on the different aryl rings of the same molecule creates a unique electronic and steric profile that dictates its biological function. SAR studies on various diarylthioureas have revealed that electron-withdrawing substituents often enhance anticancer activity. biointerfaceresearch.com For example, a comparative study of thiourea derivatives showed that compounds with trifluoromethyl or dichloro substitutions on the phenyl rings exhibited potent cytotoxic effects against various cancer cell lines. biointerfaceresearch.com This suggests that the electronic nature of the substituents is a critical determinant of efficacy.

To illustrate these correlations, the following table summarizes SAR findings from studies on analogous N,N'-diarylthiourea compounds, highlighting the impact of different aryl substituents on anticancer activity.

| Compound Structure | Aryl Substituent R1 | Aryl Substituent R2 | Observed Biological Activity Trend | Reference |

|---|---|---|---|---|

| 3,4-dichlorophenyl | 3-(trifluoromethyl)phenyl | Identified as the most promising cytotoxic agent against SW480, SW620, and K562 cancer cell lines. | biointerfaceresearch.com |

| pyridin-2-yl | Aryl | Thiourea derivatives showed higher antitumor activity than corresponding urea (B33335) analogs against MCF-7 and SkBR3 breast cancer cells. | biointerfaceresearch.com |

| 4-fluorophenyl | Unspecified | Exhibited high antioxidant activity and potent inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM). | researcher.life |

| Benzothiazole | Various Aryl | Derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

Computational Approaches to SAR and SPR Analysis

Computational chemistry provides powerful tools to rationalize and predict the SAR and SPR of thiourea derivatives, guiding the design of more potent and selective molecules. Methods like molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor's active site. For a compound like this compound, docking studies can elucidate how the molecule interacts with specific amino acid residues of a target enzyme or protein. jppres.comnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. The docking score, an estimation of binding affinity, helps in ranking potential drug candidates. jppres.com For instance, docking analyses have shown that thiourea derivatives can bind to the active sites of enzymes like checkpoint kinase 1, a target in cancer therapy. jppres.com

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor interaction over time. Starting from a docked pose, MD simulations can assess the stability of the complex and map out conformational changes that occur upon binding. jppres.comnih.gov This provides deeper insight into the binding mechanism and can help refine the understanding of SAR.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify physicochemical properties:

Electronic Descriptors: Such as partial atomic charges and dipole moment, which are influenced by the electronegative fluorine and electron-donating methyl groups.

Steric Descriptors: Like molecular volume and surface area, which are affected by the bulky 2,5-dimethylphenyl group.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (log P), which indicates the molecule's lipophilicity and ability to cross cell membranes.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

By building a QSAR model, researchers can predict the activity of novel, unsynthesized thiourea derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Impact of Substituent Effects on Coordination Behavior and Reactivity

The thiocarbonyl sulfur is a soft donor atom, readily coordinating to soft metal ions. The nitrogen atoms can also participate in coordination. N,N'-disubstituted thioureas typically act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, forming a chelate ring by coordinating through both sulfur and one of the nitrogen atoms. waikato.ac.nzwaikato.ac.nz

The electronic properties of the substituents directly modulate the electron density at these donor sites.

The 4-fluorophenyl group, with its electron-withdrawing fluorine atom (an inductive effect), decreases the electron density on the attached nitrogen atom and, by extension, on the sulfur atom. This can influence the strength of the metal-ligand bond.

The 2,5-dimethylphenyl group, with its electron-donating methyl groups (a hyperconjugation effect), increases the electron density on its adjacent nitrogen atom.

This electronic push-pull system across the thiourea backbone affects not only metal coordination but also the reactivity of the N-H protons. The electron-withdrawing fluorine atom increases the acidity of the N-H protons, making them better hydrogen bond donors. This enhanced hydrogen-bonding capacity is often linked to increased biological activity. researchgate.net The steric hindrance from the ortho-methyl group on the 2,5-dimethylphenyl ring can also influence which nitrogen atom participates in deprotonation or coordination, potentially directing the formation of specific isomers in metal complexes. waikato.ac.nz This interplay of electronic and steric effects makes the coordination behavior of asymmetrically substituted thioureas like this compound particularly complex and tunable.

Advanced Analytical Methodologies for Research on N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea

Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-aryl-N'-aryl thioureas. For N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method allows for the efficient separation of the target compound from impurities and starting materials, and it is also invaluable for determining its purity.

In a typical RP-HPLC setup for the analysis of this compound, a non-polar stationary phase, such as a C18 column, is employed. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of the compound is based on its partitioning between the stationary and mobile phases, with more non-polar compounds being retained longer on the column. The detection of the eluted compound is generally performed using a UV-Vis detector, as the aromatic rings in the structure of this compound confer strong UV absorbance.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, a validated method for analogous N-acyl thiourea (B124793) derivatives provides a strong basis for its quantification. This method has been shown to be suitable for routine quality control analyses. nih.gov The following table outlines a proposed set of HPLC parameters for the analysis of this compound, based on established methods for similar compounds.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis at a wavelength of approximately 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled at 25-30 °C |

Hyphenated Techniques in Structural Characterization and Trace Analysis (e.g., GC-MS, LC-MS)

For the definitive structural confirmation and the analysis of trace amounts of this compound, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. However, many thiourea derivatives, including N-aryl-N'-aryl thioureas, can be thermally labile and may decompose at the high temperatures required for GC analysis. Therefore, direct GC-MS analysis of this compound may be challenging. Derivatization to a more volatile and stable analogue might be necessary to achieve successful separation and analysis.

In cases where the compound is sufficiently stable, GC-MS can provide valuable information about its molecular weight and fragmentation pattern upon electron ionization (EI). Studies on the mass spectrometric behavior of substituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have shown that these compounds undergo characteristic fragmentation, which can aid in their identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound, as it combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly well-suited for non-volatile and thermally sensitive molecules.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be further employed for structural elucidation. In this technique, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of N,N'-substituted ureas has been shown to be useful in differentiating positional isomers. nih.gov For this compound, key fragmentations would be expected to occur at the C-N bonds of the thiourea moiety.

The following table provides a hypothetical set of LC-MS parameters for the characterization and trace analysis of this compound.

Table 2: Proposed LC-MS Parameters for this compound

| Parameter | Suggested Conditions |

|---|---|

| Liquid Chromatography | |

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.2-0.4 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Expected Parent Ion | m/z corresponding to [C₁₅H₁₅FN₂S + H]⁺ |

| Potential Fragment Ions | Ions resulting from the cleavage of the N-C(S)-N backbone |

Future Research Directions and Emerging Opportunities in N 2,5 Dimethylphenyl N 4 Fluorophenyl Thiourea Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of unsymmetrical thioureas like N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea traditionally involves the reaction of an appropriately substituted isothiocyanate with a primary amine. For this specific compound, two primary pathways are plausible:

Pathway A: Reaction of 2,5-dimethylphenyl isothiocyanate with 4-fluoroaniline (B128567).

Pathway B: Reaction of 4-fluorophenyl isothiocyanate with 2,5-dimethylaniline (B45416).

The isothiocyanate intermediate is often generated in situ. One common method involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. mdpi.com Another approach is the reaction of amines with carbon disulfide. researchgate.netresearchgate.net

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. Key opportunities include:

Catalysis: The use of phase-transfer catalysts has been shown to be effective for similar compounds and could be adapted to streamline the synthesis process. evitachem.com

Green Chemistry: Exploring the use of environmentally benign solvents, reducing reaction temperatures, and minimizing energy consumption are crucial for sustainable production.

Microwave-Assisted Synthesis: This technique can often dramatically reduce reaction times and improve yields, offering a more efficient alternative to conventional heating.

Table 1: Comparison of Potential Synthetic Routes

| Route | Reactant 1 | Reactant 2 | Key Features | Potential for Improvement |

|---|---|---|---|---|

| Conventional | Isothiocyanate | Amine | Well-established, reliable | Multi-step, may require harsh conditions |

| One-Pot | Amine, CS₂, Activating Agent | Amine | Reduces steps, improves efficiency | Optimization of conditions is critical |

| Catalytic | Isothiocyanate | Amine | Can increase reaction rate and yield | Catalyst selection and recovery |

Development of Advanced Computational Models for Predictive Design

Computational chemistry provides powerful tools for understanding the properties of thiourea (B124793) derivatives and guiding the design of new analogues. researchgate.net Current models utilize several techniques:

Density Functional Theory (DFT): Used to calculate molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential, which helps in understanding the molecule's reactivity. semanticscholar.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor, and estimates the strength of the interaction. nih.govjppres.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for an assessment of the stability of the ligand-receptor complex predicted by docking. researchgate.net

The future of research in this area lies in creating more sophisticated and predictive models. A primary opportunity is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. By correlating specific structural features of thiourea derivatives with their observed biological activities, QSAR can guide the rational design of new compounds with enhanced potency and selectivity. The integration of machine learning and artificial intelligence algorithms can further enhance these predictive capabilities, enabling high-throughput virtual screening of vast chemical libraries to identify promising new derivatives of this compound for specific applications. nih.gov

Identification of New Biological Targets and Mechanistic Pathways

Thiourea derivatives are a well-established class of biologically active compounds, demonstrating a wide spectrum of pharmacological effects. mdpi.com While specific data for this compound is limited, the general class exhibits significant potential. biu.ac.il

Table 2: Known Biological Activities of Thiourea Derivatives

| Biological Activity | Potential Molecular Targets/Mechanisms |

|---|---|

| Anticancer | Inhibition of kinases, tubulin polymerization, and enzymes like sirtuin-1 (SIRT1). researchgate.netbiointerfaceresearch.com |

| Antimicrobial | Disruption of bacterial cell wall synthesis or enzymatic processes. nih.gov |

| Antioxidant | Scavenging of free radicals. nih.gov |

| Anti-inflammatory | Inhibition of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). mdpi.com |

| Enzyme Inhibition | Targeting a wide range of enzymes including urease, cholinesterases, and xanthine (B1682287) oxidase. nih.govnih.gov |

Future research must involve broad biological screening of this compound to uncover its specific therapeutic potential. High-throughput screening (HTS) against large panels of cancer cell lines, pathogenic microbes, and key enzymes can identify novel activities. mdpi.com

Upon identifying a significant biological effect, subsequent research should focus on target deconvolution and mechanistic studies. Modern techniques such as chemical proteomics, thermal shift assays, and transcriptomics can be employed to pinpoint the specific molecular target(s) of the compound. Elucidating the mechanism of action—how the compound interacts with its target to alter cellular signaling pathways—is critical for its development as a potential therapeutic agent. mdpi.com

Integration into Hybrid Material Systems for Specific Research Applications

The inherent structure of thiourea, with its sulfur and nitrogen atoms, makes it an excellent ligand for coordinating with metal ions. semanticscholar.org This property opens up possibilities for integrating this compound into advanced hybrid materials for a variety of applications.

Future research in this domain could explore:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct porous MOFs. These materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis.

Chemical Sensors: The ability of the thiourea moiety to bind to heavy metal ions could be exploited to develop chemosensors. nih.gov Integration into a polymer or onto a nanoparticle surface could lead to sensitive and selective detectors for environmental monitoring.

Corrosion Inhibitors: Thiourea derivatives have been studied for their ability to prevent metal corrosion. researchgate.net this compound could be incorporated into coatings or solutions to protect metal surfaces in industrial applications.

Drug Delivery Systems: By functionalizing polymers or nanoparticles with this compound, it may be possible to create novel drug delivery vehicles, potentially leveraging its intrinsic biological activity or using it as a targeting ligand.

Collaborative and Interdisciplinary Research Perspectives in Thiourea Science

Maximizing the scientific potential of this compound requires a concerted, interdisciplinary approach that bridges traditional scientific boundaries. researchgate.net The complexity of moving from a single molecule to a functional application necessitates collaboration between experts in diverse fields.

A successful research program would involve:

Synthetic Organic Chemists to devise novel, efficient, and sustainable methods for its synthesis and derivatization.

Computational Chemists to build predictive models for its activity and properties, guiding experimental efforts.

Pharmacologists and Biologists to conduct comprehensive screening for biological activity and to elucidate the underlying mechanisms of action.

Materials Scientists and Engineers to integrate the compound into novel hybrid materials and develop new technological applications.

Such collaborative efforts are essential for fostering innovation and translating fundamental chemical research into practical solutions in medicine, agriculture, and materials science. doaj.org The study of this compound serves as a model for the broader field of thiourea science, where interdisciplinary synergy is the key to unlocking future discoveries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, and how can reaction selectivity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted anilines with thiocyanate derivatives. For example, 4-fluorophenyl isothiocyanate can react with 2,5-dimethylaniline under reflux in acetone, yielding the thiourea derivative . To optimize selectivity, control reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and monitor intermediates using UPLC-MS to avoid byproduct formation, as seen in analogous thiourea syntheses .

Q. How is the molecular structure of this thiourea derivative validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. The compound's planar thiourea core and dihedral angles between aromatic rings can be resolved using SHELX software for refinement . Intramolecular hydrogen bonds (N–H⋯S, C–H⋯O) stabilize the structure, as observed in related thioureas . FT-IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry, with characteristic thiourea C=S stretching at ~1250 cm⁻¹ and NH signals at δ 9–10 ppm .

Advanced Research Questions

Q. What structural features influence the anticancer activity of this compound?

- Methodological Answer : The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the 4-fluorophenyl moiety stabilizes π-π interactions with biological targets. In MCF-7 breast cancer cells, derivatives with this scaffold show IC₅₀ values as low as 0.8 µM/L, comparable to doxorubicin. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., fluorine) on the aryl rings enhance activity by modulating electron density at the thiourea sulfur, critical for binding .

Q. How do crystallographic data inform the design of thiourea derivatives for enzyme inhibition?

- Methodological Answer : Crystal structures reveal that the thiourea moiety adopts a trans-cis configuration, enabling hydrogen bonding with enzyme active sites. For example, the carbonyl-thiourea fragment forms dihedral angles of ~5–8° with aromatic rings, optimizing planar alignment for interactions with kinases or proteases . SHELXL refinement can model disorder in flexible substituents (e.g., methyl groups), aiding in the design of rigid analogs with improved binding .

Q. What computational strategies are used to predict the antioxidant and antiviral potential of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict radical scavenging capacity, correlating with experimental DPPH assays . For antiviral activity (e.g., SARS-CoV-2), molecular docking against viral proteases (PDB: 2gz7) identifies key interactions: the thiourea sulfur binds to catalytic dyad residues (His41/Cys145), while fluorophenyl groups occupy hydrophobic pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for similar thioureas: How to reconcile variability in biological assays?

- Methodological Answer : Variability arises from assay conditions (e.g., cell line passage number, incubation time). Standardize protocols using MTT assays with triplicate replicates and positive controls (e.g., doxorubicin). For MCF-7 cells, ensure serum-free media during treatment to avoid growth factor interference. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Q. Conflicting crystallographic data on dihedral angles in thiourea derivatives: Implications for molecular modeling?

- Methodological Answer : Dihedral angles vary with substituent bulkiness (e.g., 2,5-dimethyl vs. 4-fluorophenyl). Use conformational sampling (e.g., molecular dynamics) to assess flexibility. SHELX refinement with high-resolution data (<1.0 Å) reduces model bias . For docking studies, generate multiple conformers to account for rotational freedom in solution .

Methodological Best Practices

Q. How to mitigate regioselectivity challenges during thiourea synthesis?

- Answer : Use sterically hindered isothiocyanates (e.g., 2,6-disubstituted aryl) to direct coupling to the para position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). For problematic cases, employ microwave-assisted synthesis to reduce side reactions .

Q. What spectroscopic techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.